![molecular formula C6H7F5O3S B2542122 (2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate CAS No. 2260710-54-9](/img/structure/B2542122.png)
(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate
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Overview
Description
“(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate” is a chemical compound with the CAS Number: 2260710-54-9 . It has a molecular weight of 254.18 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopropyl-2,2-difluoroethyl trifluoromethanesulfonate . The InChI code for this compound is 1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 . The InChI key is CARCPUXSCWAACE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3 . Its boiling point is 129.5±40.0 °C at 760 mmHg . The vapour pressure is 12.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol . The flash point is 32.1±27.3 °C . The index of refraction is 1.329 . The molar refractivity is 27.1±0.4 cm^3 . The polar surface area is 52 Å^2 . The polarizability is 10.7±0.5 10^-24 cm^3 . The surface tension is 23.9±3.0 dyne/cm . The molar volume is 133.1±3.0 cm^3 .Scientific Research Applications
Catalyst and Reagent in Organic Synthesis
The use of trifluoromethanesulfonates, also known as triflates, has been widely explored in organic synthesis due to their excellent reactivity and versatility. For instance, triflic acid has been identified as an exceptional catalyst for inducing cyclization reactions, leading to the efficient formation of complex polycyclic systems by terminating cationic cascades with a sulfonamide group (Haskins & Knight, 2002). Similarly, scandium trifluoromethanesulfonate is recognized for its remarkably high catalytic activity in acylation reactions, facilitating the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols (Ishihara et al., 1996).
Advancements in Cyclopropanation and Cycloaddition Reactions
Difluoroethylsulfonium salt has emerged as a convenient reagent for difluoromethylcarbene generation, facilitating iron-catalyzed cyclopropanation of terminal olefins. This development allows the synthesis of various difluoromethyl-cyclopropanes with excellent diastereoselectivities and high yields (Duan et al., 2017). Additionally, fluorinated sulfur ylides have been utilized in Corey-Chaykovsky cyclopropanation reactions, favoring the synthesis of cis-configured trifluoromethyl cyclopropanes across a broad range of substrates (Hock et al., 2017).
Synthesis of Functionalized Oxygen Heterocycles
Silver triflate catalyzed cyclopropyl carbinol rearrangement has been applied for the synthesis of benzo[b]oxepines and 2H-chromenes. This approach highlights the general scope of reactions that furnish functionalized oxygen heterocycles, demonstrating the catalytic synergy between silver(I) cation and the triflate anion (Chan et al., 2015).
Role in Synthetic Transformations
Vinyl and aryl triflates have been increasingly utilized for their cross-coupling reactions and addition reactions to alkenes and alkynes, showcasing their superiority in regio- and diastereoselectivity. Their application in natural product synthesis through palladium-catalyzed carbon monoxide insertion reactions exemplifies the diverse synthetic transformations facilitated by triflates (Ritter, 1993).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information includes pictograms GHS05, GHS07 . The signal word is Danger . The hazard statements are H227, H302, H312, H314, H332, H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARCPUXSCWAACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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